Dodma

Übersicht

Beschreibung

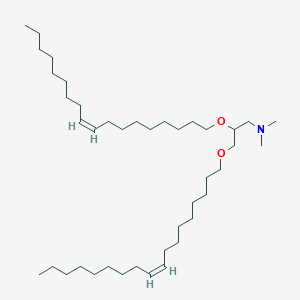

DODMA (1,2-dioleyloxy-3-dimethylaminopropane) is an ionizable cationic lipid . It’s used for the preparation of liposomes . DODMA is highly efficient at encapsulating nucleic acids during synthesis by temporarily reducing pH . Thus, lipid nanoparticles with DODMA can have neutral or low zeta potential at physiological pH .

Synthesis Analysis

DODMA can be synthesized using oleyl alcohol, 3-Dimethylamino-1,2-propanediol, Triphenylphosphine oxide, and Diisopropyl azodicarboxylate (DIAD) in a three-necked flask . The reaction is carried out at -10 to 0 °C .

Molecular Structure Analysis

DODMA has the molecular formula C41H81NO2 and a molecular weight of 620.09 . It has a protonatable tertiary amine head group that shows positive charge at low pH . DODMA possesses one double bond in each hydrocarbon tail .

Chemical Reactions Analysis

DODMA is used in the preparation of pH-sensitive cationic lipid-based nanoparticles (LNPs) composed of DODMA, DODAP, or DOTAP lipids that encapsulate a GFP or eGFP plasmid . The LNPs are constructed using non-turbulent microfluidic mixing .

Physical And Chemical Properties Analysis

DODMA has the molecular formula C41H81NO2 and a molecular weight of 620.09 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Gene Therapy

DODMA has shown significant potential in gene therapy . Gene therapy delivers nucleic acids into target cells to redress genetic disorders by up or down-regulation of certain gene expressions . DODMA’s structure-dependent properties have far-reaching application potential in this field .

Cationic Lipids

DODMA is a type of cationic lipid . Cationic lipids are a group of amphiphiles that exhibit positive charge which interacts with negatively charged DNA/RNA, leading to the formation of complexes containing condensed gene materials .

Non-Viral Carriers for Gene Therapy

Cationic liposomes complexed with gene materials, such as those made from DODMA, are promising non-viral carriers for gene therapy . They can protect the nucleic acids from enzyme degradation in the blood, which is a critical factor for the successful application of genetic materials .

Encapsulation of Nucleic Acids

DODMA is very effective in encapsulating nucleic acids during synthesis by temporarily reducing pH . This makes it possible to create lipid nanoparticles with DODMA that have neutral or low zeta potential at physiological pH .

Preparation of Liposomes or Lipid Nanoparticles

DODMA is used for the preparation of cationic liposomes or lipid nanoparticles (LNP) needing a neutral or low zeta potential . These LNPs can be used as carriers for gene delivery .

pH Reduction

One of the unique properties of DODMA is its ability to temporarily reduce pH . This property is particularly useful in the encapsulation of nucleic acids and the preparation of lipid nanoparticles .

Wirkmechanismus

Target of Action

1,2-dioleyloxy-3-dimethylaminopropane, commonly known as DODMA, is a cationic lipid that is primarily used in the preparation of lipid nanoparticles (LNPs). The primary targets of DODMA are nucleic acids such as small interfering RNA (siRNA) and microRNA (miRNA), which are encapsulated within the LNPs .

Mode of Action

DODMA interacts with its targets, the nucleic acids, by encapsulating them within the lipid nanoparticles. This encapsulation is facilitated by DODMA’s ability to temporarily reduce pH, which enhances the stability of the nucleic acids and enables their cellular uptake . The potency of lipid nanoparticles formulated with DODMA is attributed to their higher uptake and improved ability to facilitate the release of siRNA from endosomes subsequent to uptake .

Biochemical Pathways

The biochemical pathways affected by DODMA involve the central dogma of molecular biology, which states that DNA makes RNA, and RNA makes protein . By encapsulating and protecting siRNA and miRNA, DODMA facilitates the delivery of these nucleic acids to the RNA-induced silencing complex (RISC). This leads to the silencing of target genes in a specific manner, thereby affecting the protein synthesis pathway .

Result of Action

The result of DODMA’s action is the successful delivery of siRNA and miRNA to their target sites within cells. This leads to the silencing of specific genes, which can have various molecular and cellular effects depending on the genes that are targeted . For example, gene silencing can result in the inhibition of protein synthesis, alteration of cellular functions, or even the death of the cell.

Safety and Hazards

DODMA should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Eigenschaften

IUPAC Name |

N,N-dimethyl-2,3-bis[(Z)-octadec-9-enoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3/b21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGLUQVVDHRLQK-WRBBJXAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H81NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodma | |

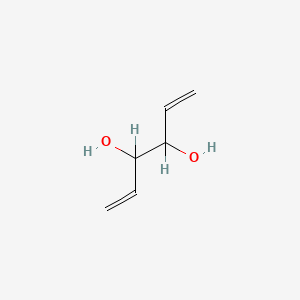

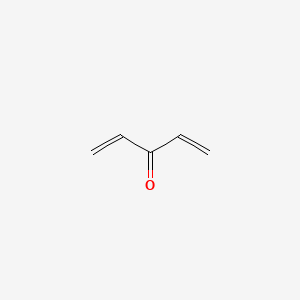

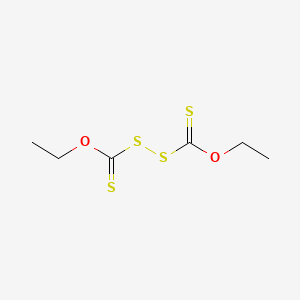

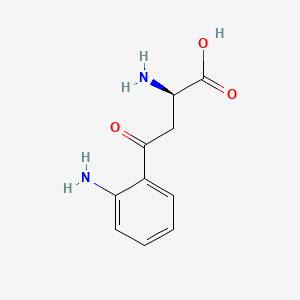

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DODMA facilitate the removal of pentachlorophenol (PCP) from water in organo-clay systems?

A1: DODMA modifies smectite clays by replacing inorganic exchange cations, creating an organo-clay complex. The long alkyl chains (C18) of DODMA interact with PCP through non-polar interactions, effectively partitioning PCP from water into the organo-clay's organic phase. [, ]

Q2: What role does DODMA play in enhancing the photocatalytic activity of decatungstate in the conversion of 2-propanol to acetone?

A2: DODMA forms a bilayer composite with decatungstate anions (W10) through ion complexation. This organized structure facilitates the photocatalytic process, with activity significantly increasing above the bilayer's phase transition temperature. []

Q3: How does DODMA contribute to the antibacterial activity of porphyrin-based honeycomb films?

A3: DODMA interacts electrostatically with Mn(III) meso-tetra(4-sulfonatophenyl) porphine chloride, forming hybrid complexes. These complexes self-assemble into porous honeycomb films, enhancing the porphyrin's photochemical activity and, consequently, its antibacterial properties. []

Q4: What is the molecular formula and weight of DODMA?

A4: The molecular formula of DODMA bromide is C40H84BrN, and its molecular weight is 663.01 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize DODMA and its interactions?

A5: Fourier Transform Infrared (FTIR) spectroscopy and X-ray diffraction (XRD) are frequently employed. FTIR reveals changes in the CH stretching vibrations of DODMA upon intercalation, providing insights into its configuration. XRD analyzes the basal spacing of clay minerals before and after modification with DODMA, indicating the arrangement of DODMA within the interlayer spaces. [, ]

Q6: How does the concentration of DODMA affect the morphology of honeycomb films in its interaction with europium polyoxometalate?

A6: Increasing the concentration of DODMA-europium polyoxometalate complexes during film formation leads to larger pore sizes and thicker film walls in the resulting honeycomb structure. []

Q7: How does DODMA contribute to the stability of artificial nanovesicles (AVs) for dsRNA delivery in plants?

A7: Incorporating DODMA into the lipid composition of AVs enhances their stability, protecting encapsulated dsRNA from nuclease degradation and removal by leaf washing. This increased stability allows for prolonged RNA interference (RNAi) activity against fungal pathogens in crop protection. [, ]

Q8: Does DODMA itself exhibit catalytic activity in the studied systems?

A8: The research primarily focuses on DODMA's role as a structure-directing agent and carrier, enhancing the activity of other catalytic components like decatungstate or porphyrins. There is no direct evidence suggesting inherent catalytic properties of DODMA in these contexts. [, ]

Q9: Have computational studies been conducted to understand DODMA's interactions at the molecular level?

A9: While the provided research primarily focuses on experimental characterization, computational methods like molecular dynamics simulations could provide valuable insights into DODMA's interactions with clays, other molecules, and biological systems. Further research in this area could contribute to a deeper understanding of DODMA's behavior.

Q10: How does the length of the alkyl chain in quaternary ammonium compounds, including DODMA, influence the sorption of organic contaminants like BTEX?

A10: Research indicates that longer alkyl chains, such as those in DODMA, generally lead to greater sorption of organic contaminants. The extended hydrophobic regions provided by longer chains enhance the partitioning of these contaminants from water into the organic phase of the organo-clay complex. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.